N-((4-(2,5-dimethylphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((4-(2,5-Dimethylphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a substituted 1,2,4-triazole derivative characterized by a 1,2,4-triazole core functionalized with a 2,5-dimethylphenyl group at position 4, a 4-fluorobenzylthio moiety at position 5, and a 4-methoxybenzamide group attached via a methylene bridge. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition, antimicrobial, and antiviral properties .
The 4-methoxybenzamide moiety is a critical pharmacophore, contributing to hydrogen-bonding interactions with target proteins, while the 4-fluorobenzylthio group enhances lipophilicity and metabolic stability. The 2,5-dimethylphenyl substituent may influence steric and electronic properties, affecting binding affinity .
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-17-4-5-18(2)23(14-17)31-24(15-28-25(32)20-8-12-22(33-3)13-9-20)29-30-26(31)34-16-19-6-10-21(27)11-7-19/h4-14H,15-16H2,1-3H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPHHWOJGATIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethylphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound belonging to the class of 1,2,4-triazoles. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound based on current research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure incorporates a triazole ring, which is critical for its biological efficacy. The presence of various substituents such as the methoxy group and the fluorobenzyl thio moiety contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a broad spectrum of biological activities. The specific compound under review has shown promising results in several areas:
Antifungal Activity
- Mechanism of Action : Triazole derivatives typically function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
- Case Studies : In vitro studies have demonstrated that similar triazole compounds exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
- Spectrum of Activity : The compound has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : For related triazole compounds, MIC values have been reported as low as 0.125 μg/mL against resistant bacterial strains .
Anticancer Activity
- Cell Line Studies : Research involving various cancer cell lines (e.g., breast cancer and leukemia) indicates that triazole derivatives can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell metabolism .
Toxicity Profile
The toxicity assessment of this compound has shown low toxicity in preliminary studies. A case study involving guinea pigs demonstrated no adverse effects at doses up to 40 mg/kg . This suggests a favorable safety profile for further development.
Comparative Analysis with Other Triazole Derivatives
The following table summarizes the biological activities and MIC values for selected triazole derivatives compared to our compound:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors, allowing for the introduction of various functional groups that enhance its biological properties. The general synthetic route includes:
- Formation of the triazole ring via cyclization reactions.
- Substitution reactions to introduce the 4-fluorobenzyl and methoxy groups.
- Final coupling reactions to yield the target compound.
1. Antifungal Properties:
Triazole derivatives are well-known for their antifungal activity. Research indicates that compounds similar to N-((4-(2,5-dimethylphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit significant efficacy against various fungal pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida and Aspergillus species .
2. Anticancer Activity:
The compound has also been investigated for its anticancer properties. Triazoles are often incorporated into drug design for targeting cancer cells due to their ability to interfere with cell division and induce apoptosis . Specific derivatives have demonstrated activity against breast cancer cell lines by inhibiting aromatase enzymes, which are crucial in estrogen biosynthesis .
3. Anti-inflammatory Effects:
Research suggests that triazole compounds may possess anti-inflammatory properties. They can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Agricultural Applications
1. Crop Protection:
this compound has potential applications as a fungicide in agriculture. Its structure allows it to combat phytopathogenic microorganisms effectively . The compound's ability to protect crops from diseases caused by fungi can lead to improved agricultural yields.
2. Herbicidal Activity:
The compound may also exhibit herbicidal properties against unwanted plant species. Research into phenylamine derivatives has shown promise in developing new herbicides that target specific weed types without affecting crops .
Case Studies
Several studies have documented the efficacy of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives
Key Observations:
- The target compound’s 4-fluorobenzylthio group distinguishes it from analogs with 3-fluorobenzylthio (5q) or 2-methylbenzylthio (5r), which may alter electronic and steric interactions in biological targets .
- The 4-methoxybenzamide group is structurally analogous to benzamide derivatives (e.g., 8a), but the methoxy group may improve solubility and metabolic stability .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of thiosemicarbazide intermediates via refluxing carboxylic acid hydrazides with phenylisothiocyanate in ethanol .
- Step 2: Cyclization under basic conditions (e.g., KOH) to form the triazole core .
- Step 3: Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the 4-fluorobenzylthio group . Optimization: Adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 for hydrazide:isothiocyanate) improves yields up to 90% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substituent integration .
- HRMS: Validate molecular weight (e.g., m/z 644.7 for C32H26F2N6O3S2) .
- HPLC: Assess purity (>95% via C18 column, acetonitrile/water gradient) .
- Melting Point: Consistency in melting range (e.g., 125–128°C) indicates crystallinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?
- Method: Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzamide with nitro or chloro groups) and compare IC50 values in assays .
- Example: Compound 6l (4-methoxyphenyl substituent) showed 93% yield and potent 5-lipoxygenase inhibition, while 6r (4-chlorophenyl) exhibited altered selectivity .
- Data Analysis: Use statistical tools (e.g., ANOVA) to correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Purity Verification: Re-test compounds via HPLC to rule out impurities affecting results .
- Assay Standardization: Use consistent cell lines (e.g., MCF-7 for anticancer assays) and controls .
- Meta-Analysis: Compare logP values and solubility profiles to explain variability in membrane permeability .
Q. What computational approaches predict the compound’s binding affinity with target proteins?
- Molecular Docking: Use AutoDock Vina with protein PDB IDs (e.g., 5-LOX for anti-inflammatory studies) to simulate binding modes .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR Models: Train datasets (e.g., IC50 values from ) to predict bioactivity of novel analogs .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
